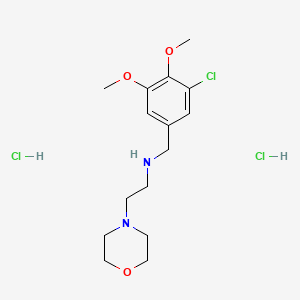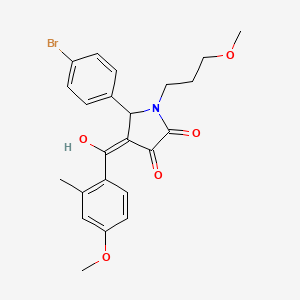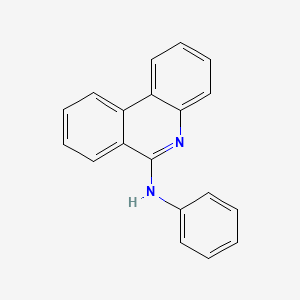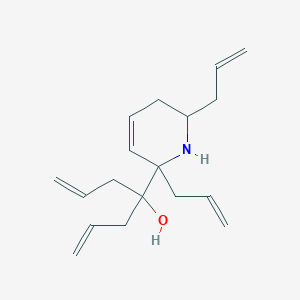![molecular formula C19H22N2O2 B5296343 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine](/img/structure/B5296343.png)
1-[3-(benzyloxy)benzoyl]-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(benzyloxy)benzoyl]-4-methylpiperazine, also known as BMBP, is a compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. BMBP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors. 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory. 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has also been shown to inhibit the activity of HIV-1 integrase, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects:
1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has also been shown to inhibit the formation of amyloid-beta fibrils, which are implicated in the pathogenesis of Alzheimer's disease. In addition, 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has several advantages for lab experiments, including its relatively simple synthesis method and its activity against various targets. However, 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine. One area of research is the development of 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine derivatives with improved activity and selectivity against specific targets. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine in animal models and humans. Furthermore, the potential applications of 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine in the treatment of various diseases, including cancer and Alzheimer's disease, warrant further investigation.
Synthesemethoden
The synthesis of 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has been achieved using various methods, including the reaction of 1-bromo-3-(benzyloxy)benzene with 4-methylpiperazine in the presence of a palladium catalyst, and the reaction of 1-(3-hydroxybenzoyl)piperazine with benzyl bromide followed by deprotection of the resulting benzyl ether. The yield and purity of 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine can be improved by using different reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has been studied for its potential applications in drug discovery and development. It has been shown to have activity against various targets, including cancer cells, HIV-1 integrase, and acetylcholinesterase. 1-[3-(benzyloxy)benzoyl]-4-methylpiperazine has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta fibrils, which are implicated in the pathogenesis of the disease.
Eigenschaften
IUPAC Name |
(4-methylpiperazin-1-yl)-(3-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-20-10-12-21(13-11-20)19(22)17-8-5-9-18(14-17)23-15-16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALHFRUXWBBOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Benzyloxy)benzoyl]-4-methylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)phenyl]-2-chloro-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5296261.png)

![1-(4-fluorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5296277.png)
![4-(4-methyl-1-piperazinyl)-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5296289.png)

![6-[(diethylamino)methyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5296308.png)

![1-[(3-methyl-2-pyridinyl)methyl]-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine](/img/structure/B5296335.png)
![5-{2-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5296339.png)


![3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5296346.png)
![2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296355.png)
![1-(2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)imidazolidine-2,4-dione](/img/structure/B5296367.png)